(S)-3-amino-3-(3-nitro-phenyl)-butyric acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- is a complex organic compound with a unique structure that includes a benzene ring, a propanoic acid moiety, an amino group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by esterification and amination. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, methyl ester
- Benzenepropanoic acid, alpha-hydroxy-, methyl ester
- Benzenepropanoic acid, 4-hydroxy-, methyl ester
Uniqueness
Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- is unique due to the presence of both an amino group and a nitro group, which confer distinct chemical reactivity and biological activity compared to its analogs. The specific stereochemistry (betaS) also plays a crucial role in its interactions and applications.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-nitrophenyl)butanoate |
InChI |
InChI=1S/C11H14N2O4/c1-11(12,7-10(14)17-2)8-4-3-5-9(6-8)13(15)16/h3-6H,7,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
ZLNAJCKFCTVATL-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.